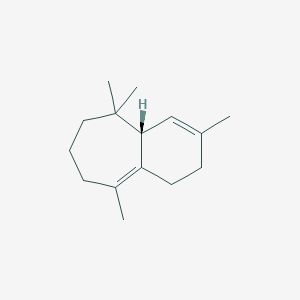

(S)-beta-himachalene

描述

(S)-beta-himachalene as a Sesquiterpene Hydrocarbon within the Himachalane (B1243107) Class

This compound is classified as a sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units, giving them the molecular formula C15H24. smolecule.com These compounds are known for their structural diversity and are significant components of many plant-derived essential oils. landema.com

Structurally, beta-himachalene (B73213) belongs to the himachalane class of sesquiterpenoids. This classification is based on its distinctive bicyclic carbon skeleton, which features a fused seven-membered and six-membered ring system. smolecule.com This structural framework, known as the himachalane skeleton, is the basis for other related compounds, such as alpha-himachalene and gamma-himachalene, which are isomers of beta-himachalene. researchgate.netresearchgate.net

Natural Distribution and Significance in Plant Essential Oils

This compound is a well-documented constituent of numerous plant essential oils, where its concentration can vary significantly depending on the plant species, geographical origin, and extraction method. It is a key aromatic compound that contributes to the characteristic scent of many plants.

The essential oils derived from cedar trees of the Cedrus genus are particularly rich sources of himachalenes, with beta-himachalene often being a major component. researchgate.net It is especially prominent in the essential oils of Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara). landema.comscentree.coalibrothersperfumer.com In the essential oil of Cedrus atlantica, beta-himachalene has been identified as the main compound, with reported concentrations as high as 40.19% to 51.95%. nih.gov The oil of Cedrus deodara also contains significant levels, with concentrations reported to be between 20-30%. alibrothersperfumer.com

Beyond the Cedrus genus, beta-himachalene has been identified in a variety of other plants, including anise and ginger. thegoodscentscompany.com

| Plant Species | Common Name | Reported Concentration of beta-himachalene in Essential Oil (%) | Citations |

|---|---|---|---|

| Cedrus atlantica | Atlas Cedar | 14.62% - 54.21% | nih.gov |

| Cedrus deodara | Himalayan Cedar | 12.34% - 45.8% | alibrothersperfumer.com |

| Cedrus libani | Lebanese Cedar | 29.16% | researchgate.net |

Distinction as a Chiral Molecule

A defining characteristic of beta-himachalene is its chirality. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgyoutube.com This structural property arises from the presence of one or more chiral centers—typically a tetrahedral carbon atom bonded to four different groups. youtube.com

Due to its chiral nature, beta-himachalene exists as a pair of stereoisomers known as enantiomers. libretexts.orgtru.ca These two forms, this compound and (R)-beta-himachalene, are mirror images of each other. smolecule.com While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a property known as optical rotation. libretexts.orgcymitquimica.com The "(S)" designation in this compound refers to the specific three-dimensional arrangement of the atoms around its chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The existence of these distinct enantiomers is significant in natural product chemistry, as biological systems, such as enzymes, often interact differently with each form.

Structure

3D Structure

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

(4aS)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m1/s1 |

InChI 键 |

LCOSCMLXPAQCLQ-CQSZACIVSA-N |

手性 SMILES |

CC1=C[C@@H]2C(=C(CCCC2(C)C)C)CC1 |

规范 SMILES |

CC1=CC2C(=C(CCCC2(C)C)C)CC1 |

产品来源 |

United States |

Advanced Structural Characterization and Stereochemical Elucidation

Stereochemical Assignment and Relative Configuration Determination

X-ray Crystallography for Derivatives

Direct structural analysis of (S)-beta-himachalene, an oil, by single-crystal X-ray diffraction is not feasible. However, this powerful technique can be applied to solid derivatives of the molecule. By converting the liquid sesquiterpene into a crystalline compound, its molecular structure can be definitively established.

In one such approach, β-himachalene was reacted with dichlorocarbene (B158193), generated from chloroform (B151607), to produce tricyclo-dihalogenated derivatives. These products were successfully crystallized, and their molecular structures and relative stereochemistry were unambiguously elucidated by X-ray diffraction of the single crystals. imist.ma Another study reported the synthesis of a new β-amino-α,β-unsaturated ketone derivative of β-himachalene, whose structure was also confirmed by single-crystal X-ray diffraction. researchgate.net More complex derivatives, including those resulting from Friedel-Crafts acylation of the related ar-himachalene, have also had their structures confirmed by X-ray crystallography, revealing skeletal rearrangements under certain reaction conditions. mdpi.comarkat-usa.org These analyses of crystalline derivatives provide unequivocal proof of the himachalane (B1243107) carbon framework and the spatial arrangement of its substituents. imist.maresearchgate.net

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic method that is exceptionally suited for determining the absolute configuration of chiral molecules in solution. uva.nluit.no The technique measures the differential absorption of left and right circularly polarized infrared light, yielding a spectrum that is unique to a molecule's specific three-dimensional and enantiomeric form. uva.nlrsc.org

For this compound, VCD provides a non-destructive means to confirm its absolute stereochemistry without requiring crystallization or chemical derivatization. uva.nl The process involves comparing the experimental VCD spectrum of the natural product with spectra calculated for both the (S) and (R) enantiomers using quantum chemical methods like Density Functional Theory (DFT). rsc.org A strong correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. rsc.orgcam.ac.uk This method has become a reliable tool in the pharmaceutical and natural products fields for the structural elucidation of complex chiral molecules. uva.nluit.no

Analysis of Isomeric Forms (α-, β-, γ-Himachalene) and their Structural Distinctions

The himachalenes are a group of structural isomers, primarily α-, β-, and γ-himachalene, which are all sesquiterpenes with the molecular formula C₁₅H₂₄. They share the same fundamental tricyclic carbon skeleton but are distinguished by the position of a carbon-carbon double bond. researchgate.net These structural differences lead to distinct physical and spectroscopic properties.

The primary structural distinctions are as follows:

α-Himachalene contains a trisubstituted endocyclic (within the ring) double bond.

β-Himachalene is characterized by an exocyclic (outside the ring) double bond, presenting as a methylidene group (=CH₂).

γ-Himachalene also possesses an endocyclic double bond but in a different position within the seven-membered ring compared to the alpha isomer.

These isomeric forms can be effectively distinguished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, the ¹H NMR spectrum of β-himachalene shows characteristic signals for the two protons of the exocyclic methylidene group, which are absent in the spectra of the α and γ isomers. cdnsciencepub.com Conversely, the ¹H and ¹³C NMR spectra for α- and γ-himachalene will show signals corresponding to their respective olefinic protons and carbons. Gas chromatography (GC) is also highly effective for separating the isomers, which often co-occur in natural sources like the essential oil of cedar trees.

Table 1: Structural and Spectroscopic Distinctions of Himachalene Isomers

| Isomer | Double Bond Position | Key Distinguishing Feature | Natural Occurrence (Example) |

|---|---|---|---|

| α-Himachalene | Endocyclic | Trisubstituted olefinic proton signal in ¹H NMR. | Constituent of Cedrus deodara essential oil. |

| β-Himachalene | Exocyclic (=CH₂) | Two vinylic proton signals from the exocyclic methylidene group in ¹H NMR. cdnsciencepub.com | Dominant isomer in Cedrus atlantica essential oil, up to ~52%. |

| γ-Himachalene | Endocyclic | Different olefinic proton signals compared to α-isomer. | Found in Cedrus atlantica and Cedrus deodara oils. |

Biosynthetic Pathways and Enzymatic Mechanisms

Farnesyl Pyrophosphate (FPP) as a Precursor

Farnesyl pyrophosphate (FPP) is a C15 isoprenoid intermediate that serves as the universal precursor for the biosynthesis of all sesquiterpenes, including (S)-beta-himachalene. ncl-india.org The biosynthesis begins with the enzyme-mediated conversion of FPP. ijcce.ac.ir Terpene synthase enzymes, such as himachalene synthase, catalyze the ionization of FPP, initiating a cascade of cyclizations and rearrangements. nih.gov While (2E,6E)-FPP is the canonical substrate, some terpene synthases can also utilize other FPP stereoisomers. ijcce.ac.irrsc.org In the context of heterologous production, the availability of FPP within specific cellular compartments, such as the cytosol or plastids, is a critical factor influencing the yield of the final sesquiterpene product. ijcce.ac.ir

Role of Himachalene Synthase (HcS) in Cyclization

Himachalene Synthase (HcS) is the pivotal enzyme responsible for converting the linear FPP substrate into the complex bicyclic structure of himachalene. An HcS isolated from the actinomycete Cryptosporangium arvum is noted for being a multiproduct enzyme; while its main product is (+)-β-himachalene, it also produces several other sesquiterpene isomers, such as α-himachalene, γ-himachalene, longifolene, and α-longipinene. ijcce.ac.irbeilstein-journals.org This enzyme exhibits substrate promiscuity, as it can also accept geranyl diphosphate (B83284) (GPP, C10) and geranylgeranyl diphosphate (GGPP, C20) to produce corresponding monoterpenes and diterpenes. ijcce.ac.ir

The catalytic mechanism involves a complex cyclization cascade. Two potential initial pathways are a 1,6- or a 1,11-cyclization of FPP. beilstein-journals.org The detection of side products that arise from a 1,11-cyclization intermediate strongly suggests this is a key pathway for the formation of β-himachalene. Following the initial cyclization, the reaction proceeds through several carbocationic intermediates. The himachalyl cation is considered a central branching point in the mechanism, leading to the array of different sesquiterpene products observed. ijcce.ac.irbeilstein-journals.org

Stereochemical Course of Enzymatic Reactions

The precise three-dimensional arrangement of atoms in this compound is dictated by the highly controlled stereochemical course of the HcS-catalyzed reaction. Detailed mechanistic studies using isotopically labeled precursors have been instrumental in unraveling these intricate steps. beilstein-journals.org

A key step in the formation of the himachalene skeleton is a 1,3-hydride shift. beilstein-journals.org Isotopic labeling experiments have been employed to trace the movement of hydrogen atoms during this process. Studies using (1R)- and (1S)-(1-¹³C,1-²H)FPP demonstrated the stereospecific migration of the pro-R hydrogen (Hʀ) from C-1 of the FPP backbone to C-10 of the intermediate. ijcce.ac.irbeilstein-journals.org Further analysis using Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy confirmed the stereoselective incorporation of this hydrogen into the Hα-position at C-10, providing a detailed picture of the hydride shift's stereochemistry. ijcce.ac.irbeilstein-journals.org The ability to track such shifts is crucial for understanding how the enzyme controls the reaction pathway and for determining the absolute configuration of the final products. nih.govnih.gov

The initial 1,11-cyclization step sets the stereochemical foundation for the rest of the reaction cascade. Mechanistic investigations have shown that the cyclization proceeds via (R)-nerolidyl diphosphate (NPP), an isomer of FPP. ijcce.ac.irbeilstein-journals.org The stereochemical course of this ring closure was determined to be a 1Si,11Re-cyclisation. This corresponds to a formal syn-Sɴ2' reaction, which is an unusual mechanism for terpene synthases that typically proceed via an anti-Sɴ2' attack. beilstein-journals.org

To understand the fate of the geminal methyl groups of the precursor, HcS was incubated with FPP that was specifically ¹³C-labeled at either the C-12 or C-13 position. ijcce.ac.irbeilstein-journals.org By analyzing the resulting β-himachalene using ¹³C NMR, researchers could distinguish the origin of the two diastereotopic methyl groups in the final product, providing further insight into the enzyme's control over the molecular rearrangement. beilstein-journals.org

| Reaction Step | Intermediate/Precursor | Key Finding | Significance |

|---|---|---|---|

| Isomerization | FPP to (R)-NPP | Reaction proceeds via (R)-NPP, not (S)-NPP. ijcce.ac.irbeilstein-journals.org | Defines the initial substrate conformation for cyclization. |

| 1,11-Cyclization | (R)-NPP | Occurs via a 1Si,11Re-cyclisation. beilstein-journals.org | Represents an unusual syn-Sɴ2' mechanism. beilstein-journals.org |

| 1,3-Hydride Shift | Post-cyclization cation | Stereospecific migration of Hʀ from C-1 to C-10. ijcce.ac.irbeilstein-journals.org | Crucial for forming the final himachalene skeleton. |

Deuterium (B1214612) labeling has been a cornerstone technique for elucidating the biosynthetic pathway of this compound. acs.org By strategically replacing hydrogen atoms with deuterium in the FPP precursor, scientists can track the fate of specific atoms through the complex enzymatic reaction.

For instance, the use of (1R)-(1-¹³C,1-²H)FPP and (1S)-(1-¹³C,1-²H)FPP was critical in proving the stereospecificity of the 1,3-hydride shift. ijcce.ac.irbeilstein-journals.org Similarly, incubations with (Z)- and (E)-(4-¹³C,4-²H)isopentenyl pyrophosphate (IPP), a building block of FPP, allowed for the investigation of the stereochemical course of the final deprotonation steps that lead to various himachalene isomers. ijcce.ac.irbeilstein-journals.org These experiments revealed a specific loss of the pro-Z hydrogen in the formation of γ-himachalene and other side products. ijcce.ac.ir This powerful technique provides definitive evidence for proposed mechanistic steps that would be difficult to obtain otherwise. researchgate.net

Computational Studies on Biosynthesis Mechanisms

While extensive experimental work using isotopic labeling has provided a detailed model of the himachalene synthase reaction, dedicated computational studies modeling the full enzymatic cyclization cascade are not prominent in the available literature. acs.org However, computational chemistry, particularly Density Functional Theory (DFT), has been applied to study the electronic properties and reactivity of the final β-himachalene product. beilstein-journals.orgnih.gov These studies provide valuable insights into the molecule's structure and potential for further chemical transformations. beilstein-journals.orgnih.gov

The application of computational methods to understand terpene biosynthesis is a growing field. For other sesquiterpene synthases, a combination of quantum mechanics and molecular mechanics (QM/MM) simulations has been used to model the highly erratic carbocation chemistry within the enzyme's active site. Furthermore, DFT calculations have been successfully used in conjunction with isotopic labeling experiments to investigate the cyclization mechanisms of other complex terpenes. These approaches have proven effective for studying carbocation reactions and predicting the stereochemistry of products. This suggests that computational modeling holds significant potential for further refining our understanding of the precise mechanism of himachalene synthase in the future.

Heterologous Expression for Biosynthetic Production

The production of this compound through microbial fermentation offers a promising and sustainable alternative to extraction from natural sources or complex chemical synthesis. Advances in synthetic biology and metabolic engineering have enabled the use of microbial hosts, or "cell factories," to produce a variety of valuable sesquiterpenes. sysbio.seresearchgate.net The primary hosts for these applications have been the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, due to their well-characterized genetics and established fermentation processes. researchgate.netresearchgate.net

The core of heterologous production lies in introducing a gene encoding a specific terpene synthase (TPS) into a host organism that can provide the necessary precursor molecule, farnesyl pyrophosphate (FPP). mdpi.com The host's native metabolic pathways are then engineered to increase the intracellular pool of FPP and channel it towards the production of the desired sesquiterpene.

Saccharomyces cerevisiae has emerged as a particularly effective host for the production of plant-derived sesquiterpenes, including β-himachalene. sysbio.seacs.org This is partly due to its inherent mevalonate (B85504) (MVA) pathway, which naturally produces FPP as a precursor for sterol biosynthesis. mdpi.com

A significant breakthrough in β-himachalene production was achieved by utilizing a novel sesquiterpene synthase, PoTPS01, identified from Platycladus orientalis. In a 2025 study, this enzyme was expressed in S. cerevisiae, leading to the first-time biosynthesis of β-himachalene in this host. The initial production titer was 1.11 mg/L.

General strategies to boost sesquiterpene production in yeast, which are applicable to this compound, focus on increasing the precursor FPP supply. This is often achieved through:

Overexpression of MVA pathway genes: Key enzymes such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) are often overexpressed to increase the metabolic flux towards FPP. mdpi.comnih.gov

Downregulation of competing pathways: The gene ERG9, which encodes squalene (B77637) synthase, represents a major competing pathway as it diverts FPP towards ergosterol (B1671047) synthesis. Repressing ERG9 expression, for instance by replacing its native promoter with a regulatable one like the copper-repressible CTR3 promoter or the methionine-repressible MET3 promoter, has been shown to significantly increase the availability of FPP for sesquiterpene synthesis. nih.govnih.gov

Knockout of phosphatase genes: Cellular phosphatases like LPP1 and DPP1 can dephosphorylate FPP, leading to a loss of the precursor. Deleting the genes encoding these enzymes can prevent this degradation and further enhance the FPP pool for sesquiterpene production. nih.gov

**Table 1: Heterologous Production of β-Himachalene in *Saccharomyces cerevisiae***

| Host Strain | Terpene Synthase (Source) | Key Engineering Strategies | Titer (mg/L) |

|---|---|---|---|

| Saccharomyces cerevisiae | PoTPS01 (Platycladus orientalis) | Promoter engineering, fusion protein expression, fermentation optimization | 2120 |

| Saccharomyces cerevisiae | PoTPS01 (Platycladus orientalis) | Initial expression | 1.11 |

Escherichia coli is another widely used host for producing valuable chemicals due to its rapid growth and well-understood genetics. nih.gov For terpenoid production, E. coli is often engineered with a heterologous mevalonate (MVA) pathway, as its native MEP pathway can have regulatory limitations. nih.gov

While general strategies for producing sesquiterpenes in E. coli are well-established, specific reports on the successful production of this compound are lacking in the current scientific literature. Research has been conducted on a β-himachalene synthase from the bacterium Cryptosporangium arvum, which was expressed in E. coli. However, this enzyme was characterized as a multiproduct (+)-β-himachalene synthase, producing the opposite enantiomer of this compound. nih.gov

The strategies to engineer E. coli for sesquiterpene production are conceptually similar to those used in yeast and focus on optimizing the precursor supply and efficiently converting it to the final product. This typically involves:

Introducing a heterologous MVA pathway: To bypass the native MEP pathway and increase the production of FPP. nih.gov

Optimizing enzyme expression: Using strong, inducible promoters to control the expression of the terpene synthase and the MVA pathway genes. researchgate.net

Host genome modifications: Engineering the central metabolism of E. coli to direct more carbon flux towards acetyl-CoA, the entry point for the MVA pathway. researchgate.net

Although no specific data exists for this compound, the successful high-titer production of other sesquiterpenes in E. coli suggests that it remains a viable potential host for future research into this compound biosynthesis.

Advanced Synthetic Strategies and Methodologies

Isolation and Purification from Natural Sources

The primary natural sources of himachalenes are the essential oils of cedar trees, particularly Cedrus deodara and Cedrus atlantica. The essential oil is a complex mixture containing various sesquiterpenes, with α-, β-, and γ-himachalene being major constituents. Isolating the specific (S)-β-himachalene isomer requires a multi-step process involving initial extraction followed by fine purification techniques.

Steam distillation is a widely employed and commercially viable method for extracting essential oils from plant materials like wood, leaves, or stems. journalejmp.comresearchgate.net This technique is particularly suitable for volatile and thermally stable compounds like sesquiterpenes. nih.gov The process involves passing steam through the plant biomass. iastate.edu The steam's heat and moisture cause the plant's microscopic pockets containing the essential oil to rupture, releasing the volatile compounds. These volatile molecules, including (S)-beta-himachalene, are carried away with the steam. journalejmp.com

The mixture of steam and essential oil vapor is then directed into a condenser. iastate.edu As it cools, the vapor condenses back into a liquid. Because essential oils are generally immiscible with water, the mixture separates into two layers in a collection vessel: the essential oil and the hydrosol (aqueous fraction). core.ac.uk The less dense essential oil can then be physically separated. This method is advantageous due to its efficiency and the ability to extract oils without the use of organic solvents, which can be difficult to remove completely. journalejmp.com

The essential oil obtained from sources like cedarwood is a mixture of several isomeric himachalenes (α, β, and γ) and other sesquiterpenes. These isomers often possess very close boiling points, making simple distillation ineffective for their separation. stackexchange.com Fractional distillation is the subsequent step required to separate these components based on these slight differences in volatility. rochester.eduamrita.edu

The process involves heating the essential oil mixture in a distillation flask connected to a fractionating column. rochester.edu This column is packed with materials like glass beads or rings, providing a large surface area for repeated vaporization and condensation cycles, equivalent to multiple simple distillations. amrita.edu As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature, different fractions can be collected as they reach the top of the column. A mixture of himachalenes can be obtained from the essential oil via fractional distillation under reduced pressure. nih.gov While this technique can effectively separate structural isomers like α- and β-himachalene, it cannot separate enantiomers, such as (S)- and (R)-β-himachalene, as they have identical boiling points. stackexchange.com

To achieve high purity and to separate the specific this compound enantiomer from its racemic mixture, advanced chromatographic techniques are indispensable. patsnap.com These methods exploit subtle differences in the physical and chemical properties of the isomers to achieve separation. vurup.sk

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of natural products. researchgate.net For enantiomeric separation, chiral stationary phases (CSPs) are employed. unife.it These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

Gas Chromatography (GC), particularly capillary GC, offers very high resolution for separating volatile compounds like sesquiterpenes. vurup.sk When coupled with a chiral stationary phase, it becomes a potent technique for resolving enantiomers. Chiral GC is a specialized analytical approach that can effectively separate (S)- and (R)-isomers. stackexchange.com Other advanced methods include High-Speed Counter-Current Chromatography (HSCCC), which has shown efficiency in purifying components from essential oils, sometimes enhanced by the addition of metal ions to improve separation factors between isomers. mdpi.com

Table 1: Comparison of Chromatographic Methods for this compound Purification

| Technique | Principle of Separation | Application for β-himachalene | Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. unife.it | Separation of (S)- and (R)-enantiomers. | High resolution; applicable to a wide range of compounds; scalable for preparative purposes. | Higher cost of chiral columns and solvents. |

| Chiral GC | Differential partitioning between a mobile gas phase and a chiral stationary liquid phase. stackexchange.com | High-resolution separation of volatile enantiomers. | Excellent separation efficiency; requires very small sample volumes. | Limited to thermally stable and volatile compounds; primarily analytical scale. |

| HSCCC | Liquid-liquid partitioning without a solid support matrix. mdpi.com | Purification of isomeric compounds from complex essential oil mixtures. | No irreversible adsorption; high sample loading capacity; lower solvent consumption. | Resolution may be lower than HPLC or GC for very similar isomers. |

Total Synthesis Approaches

While isolation from natural sources is a common route, total synthesis offers an alternative pathway to this compound. Synthetic strategies provide unambiguous structural proof and allow for the production of a single, desired enantiomer, avoiding the complex separation challenges associated with natural extracts. Furthermore, synthesis opens avenues for creating structural analogs for further research.

The primary goal of synthesizing this compound is to control its absolute stereochemistry. Enantioselective synthesis achieves this by starting with a molecule that is already chiral (a chiral building block or "chiral pool" approach) or by using a chiral catalyst or reagent to induce stereoselectivity at a key step. This ensures that the final product is enriched in the desired (S)-enantiomer.

An enantioselective synthesis of (+)-β-himachalene, the enantiomer of the target compound, has been accomplished, demonstrating a viable pathway that can be adapted. researchgate.netnycu.edu.tw Such syntheses often involve a sequence of highly specific reactions to construct the complex bicyclic core of the himachalene skeleton with the correct spatial arrangement of atoms.

In the enantioselective total synthesis of (+)-β-himachalene, the Ireland-Claisen rearrangement is employed as a pivotal transformation. researchgate.netnycu.edu.tw This reaction is a powerful and stereoselective method for forming carbon-carbon bonds. wikipedia.org It is a variation of the Claisen rearrangement where an allylic ester is converted into a γ,δ-unsaturated carboxylic acid. chem-station.comorganic-chemistry.org

The process begins with the deprotonation of an allylic ester using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then "trapped" with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.org This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which proceeds through a highly ordered, chair-like six-membered transition state. chem-station.com A key advantage of the Ireland-Claisen rearrangement is that the geometry of the intermediate silyl ketene acetal (E or Z) can be controlled by the reaction conditions, which in turn dictates the stereochemistry of the newly formed stereocenters in the product. tcichemicals.com This high degree of stereocontrol makes it an invaluable tool in the synthesis of complex natural products like himachalenes. researchgate.netnycu.edu.tw

Table 2: Key Data from an Enantioselective Synthesis of (+)-β-Himachalene

| Parameter | Description |

|---|---|

| Starting Material | (1S,2R)-1,2-epoxy-p-menth-8-ene nycu.edu.tw |

| Key Reaction | Ireland-Claisen Rearrangement nycu.edu.tw |

| Other Key Steps | Corey oxidative cyclization, Ring expansion nycu.edu.tw |

| Number of Steps | 15-16 nycu.edu.tw |

Enantioselective Total Synthesis from Chiral Building Blocks

Corey Oxidative Cyclization in Synthesis Routes

The Corey oxidative cyclization, also known as the Corey-Kim oxidation, has been utilized as a pivotal step in the enantioselective synthesis of (+)-β-himachalene. This reaction typically involves the oxidation of an alcohol to an aldehyde or ketone. In the context of sesquiterpene synthesis, it is often employed in a broader sense to facilitate the formation of a cyclic structure.

One notable synthesis accomplished an enantioselective route to (+)-β-himachalene starting from (1S,2R)-1,2-epoxy-p-menth-8-ene. researchgate.net In this multi-step sequence, a key transformation relies on an oxidative cyclization to construct a critical ring system, which is later elaborated into the final himachalene framework. This strategic use of an oxidative cyclization reaction is instrumental in building the molecular complexity required for the target molecule. researchgate.net The power of this method lies in its ability to form carbon-carbon bonds under oxidative conditions, often leading to the generation of complex polycyclic systems from acyclic or monocyclic precursors.

Ring Expansion Strategies

The construction of the seven-membered ring in the himachalene core is a significant synthetic challenge. Ring expansion reactions provide an elegant solution, allowing for the formation of these medium-sized rings from more readily accessible five- or six-membered ring precursors. nih.govwhiterose.ac.uk These strategies are crucial for overcoming the entropic and enthalpic barriers associated with the formation of seven-membered rings. scribd.comnih.govrsc.org

In an enantioselective total synthesis of (+)-β-himachalene, a ring expansion was a key transformation. researchgate.net This approach typically involves generating a reactive intermediate on a substituent of a smaller ring, which then initiates a rearrangement to incorporate an additional carbon into the ring system, thereby expanding it. This methodology avoids the difficulties of direct seven-membered ring closure and allows for greater control over the final structure.

| Strategy | Precursor Ring Size | Resulting Ring Size | Key Feature | Reference |

| Tiffeneau-Demjanov Rearrangement | 6 | 7 | Diazotization of an amino alcohol on a cyclohexane (B81311) ring. | General Method |

| Diazoalkane Ring Expansion | 6 | 7 | Reaction of a cyclic ketone with a diazoalkane. | General Method |

| Cope Rearrangement | 5 | 7 | Sigmatropic rearrangement of a divinylcyclopropane derivative. | researchgate.net |

Synthesis via Intramolecular Diels-Alder Cycloaddition

The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely used strategy for the synthesis of polycyclic natural products, including himachalenes. wikipedia.org This reaction involves a [4+2] cycloaddition where the diene and dienophile are tethered within the same molecule, leading to the formation of complex bicyclic or bridged systems with high stereoselectivity. wikipedia.orgunb.ca

Several total syntheses of himachalenes have employed an IMDA reaction as the key step to construct the fused 6,7-bicyclic core. researchgate.net For instance, a trienone precursor can be synthesized and subsequently subjected to Lewis acid catalysis to promote the intramolecular cycloaddition. researchgate.net This approach efficiently establishes the core structure and sets several stereocenters in a single step. The stereochemical outcome of the reaction is often predictable, governed by the geometry of the transition state and the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.comnih.gov

Wenkert and Naemura reported a synthesis based on a Lewis acid-catalyzed intramolecular Diels-Alder cycloaddition of a trienone, which was prepared in nine steps. researchgate.net The resulting octahydrobenzocycloheptanone was then converted to a mixture of α-cis- and β-himachalenes. researchgate.netresearchgate.net

Synthesis from Monoterpene Precursors

The structural relationship between himachalenes (sesquiterpenes, C15) and various monoterpenes (C10) has inspired synthetic routes that utilize the latter as chiral starting materials. This approach leverages the readily available and often enantiopure carbon skeletons of monoterpenes to build the more complex sesquiterpene target.

An enantioselective synthesis of (+)-β-himachalene was accomplished starting from (1S,2R)-1,2-epoxy-p-menth-8-ene, a derivative of the monoterpene limonene. researchgate.net This strategy takes advantage of the existing stereocenters in the monoterpene precursor to control the stereochemistry of the final product. The synthesis involves a series of transformations to append the additional five carbon atoms and construct the seven-membered ring, demonstrating an effective use of the "chiral pool" for natural product synthesis. nih.gov

Biomimetic Total Synthesis

Biomimetic synthesis aims to mimic the proposed biosynthetic pathway of a natural product in the laboratory. unimelb.edu.aursc.org For sesquiterpenes like β-himachalene, the biosynthesis involves the enzyme-mediated cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP). A β-himachalene synthase enzyme catalyzes this complex transformation. beilstein-journals.org

A laboratory-based biomimetic approach would involve the acid-catalyzed cyclization of a similar acyclic polyene precursor. semanticscholar.org This strategy often relies on a cationic cascade reaction, where a series of cyclizations and rearrangements form the complex polycyclic skeleton in a single, efficient step. While replicating the precise control of an enzyme is challenging, biomimetic syntheses can provide rapid access to the core structure of the natural product and offer insights into its biogenesis. researchgate.netnih.gov The key challenge lies in controlling the regioselectivity and stereoselectivity of the cationic cyclization to favor the formation of the desired himachalene skeleton over other possible terpene structures.

Strategies for Introducing Topological Complexity

Introducing the correct topological complexity—the specific arrangement of rings, substituents, and stereocenters—is a central goal in the total synthesis of this compound. The molecule's fused bicyclo[5.4.0]undecane core and its defined stereochemistry require carefully planned synthetic strategies.

Key methods for achieving this complexity include:

Stereocontrolled Cycloadditions: The intramolecular Diels-Alder reaction, as discussed previously, is a prime example. It simultaneously forms the bicyclic system and can set up to four contiguous stereocenters with a high degree of control, dictated by the conformation of the acyclic precursor in the transition state. unb.caresearchgate.net

Substrate-Controlled Reactions: Utilizing chiral precursors, such as those derived from monoterpenes, allows the inherent stereochemistry of the starting material to direct the stereochemical outcome of subsequent reactions. researchgate.net

Ring-Closing Metathesis (RCM): In some formal syntheses, RCM has been employed to construct the seven-membered ring, followed by an annulation reaction (e.g., Robinson annulation) to build the adjoining six-membered ring, thereby establishing the fused bicyclic topology. unb.ca

These strategies are not mutually exclusive and are often used in combination to systematically build the intricate three-dimensional structure of this compound.

Semi-Synthetic Derivatization from Natural Precursors

Himachalenes, being abundant sesquiterpenes in the essential oil of cedar species like Cedrus deodara, serve as readily available starting materials for the synthesis of new derivatives. nih.gov Semi-synthesis, which involves the chemical modification of a natural product, is a valuable strategy for generating novel compounds with potentially enhanced or new biological activities. nih.gov

Researchers have successfully used a natural isomeric mixture of α-, β-, and γ-himachalenes to prepare a variety of aryl himachalene derivatives. nih.gov A key intermediate in these syntheses is α-dehydro-ar-himachalene, formed through oxidative aromatization of the natural himachalene mixture using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This aromatized core can then be further functionalized. For example, new imine derivatives have been synthesized from an aryl himachalene precursor, and these modifications have been shown to enhance the antimicrobial activity of the parent compounds. nih.gov

| Precursor | Reaction | Derivative Class | Key Finding | Reference |

| Natural Himachalene Mixture | Oxidative Aromatization | Aryl himachalenes | Creates an aromatic ring within the bicyclic system. | nih.gov |

| α-dehydro-ar-himachalene | Imine Formation | Aryl himachalene imines | Introduction of imine groups enhanced antimicrobial activity. | nih.gov |

| bisdehydro-ar-himachalene | Catalytic Hydrogenation | Tetrahydro-ar-himachalene | Reduction of a double bond in the aromatic precursor. | nih.gov |

Epoxidation and Subsequent Ring Expansion

The epoxidation of the endocyclic double bond of this compound, followed by acid-catalyzed rearrangement, is a powerful strategy for skeletal diversification, leading to the formation of novel ketones. researchgate.net The reactivity of the two double bonds in β-himachalene differs, allowing for selective functionalization. Theoretical studies have investigated the regio- and stereoselectivity of epoxidation reactions on β-himachalene, for instance using meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org

The rearrangement of the resulting epoxides can be induced by various Lewis and Brønsted acids, yielding enantiomerically pure ketones with good yields and high selectivity. researchgate.net The specific products formed depend on the reaction conditions and the type of acid used. This methodology provides access to compounds that would be challenging to synthesize through other routes. researchgate.net The acid-catalyzed rearrangement of these epoxides has been studied to produce a variety of new enantiomerically pure ketones, which have been fully characterized by NMR spectroscopy. researchgate.net

Table 1: Acid-Catalyzed Rearrangement of β-Himachalene Epoxides

| Entry | Acid Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| 1 | Lewis Acids (e.g., BF₃·OEt₂) | Various rearranged ketones | researchgate.net |

This table is illustrative, based on findings that different acids lead to various ketone products. Specific product structures and yields are detailed in the cited literature.

Halogenation-Nitration Cascades

A targeted approach to functionalizing the aromatic ring of aryl-himachalene derivatives involves a halogenation-nitration cascade. This multi-step process allows for the introduction of both halogen and nitro groups onto the molecule, creating highly functionalized sesquiterpenes. mdpi.com

The synthesis begins with the bromination or chlorination of an aryl-himachalene precursor. For instance, treatment of aryl-himachalene with N-chlorosuccinimide (NCS) in acetonitrile (B52724) yields the chlorinated derivative. mdpi.com Subsequently, the halogenated compound undergoes nitration. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures. The reaction introduces a nitro group onto the aromatic ring, yielding the final nitro-halogenated aryl-himachalene product. mdpi.com These derivatives are of interest for their potential biological activities. mdpi.com

Table 2: Example of a Halogenation-Nitration Sequence

| Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Chlorination | Aryl-himachalene, N-chlorosuccinimide (NCS), Acetonitrile, 80°C | Chloro-aryl-himachalene | mdpi.com |

Oxidation Reactions for Oxygenated Derivatives

The oxidation of this compound provides a direct route to valuable oxygenated derivatives, which can serve as key intermediates in organic synthesis. The outcome of the oxidation is highly dependent on the chosen oxidizing agent and the reaction conditions.

One effective method involves ruthenium-catalyzed oxidation. Using a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric co-oxidant like sodium periodate (B1199274) (NaIO₄), β-himachalene can be converted into compounds such as trans-himachalol with high efficiency. nih.gov This reaction proceeds via the oxidative cleavage of a double bond. For example, himachalene monohydrochloride can be oxidized with RuCl₃ and NaIO₄ in a solvent mixture of acetonitrile, dichloromethane (B109758), and water to produce himachalone monohydrochloride. nih.gov Another common oxidation reaction is ozonolysis, which cleaves the double bond to produce ketones like himachalone.

Table 3: Selected Oxidation Reactions of β-Himachalene Derivatives

| Starting Material | Oxidizing Agent(s) | Product | Reference |

|---|---|---|---|

| β-Himachalene | O₃ (Ozonolysis) | Himachalone |

Cyclopropanation Reactions

Cyclopropanation reactions on this compound introduce a three-membered ring into the sesquiterpene framework, creating structurally complex derivatives. researchgate.net This transformation typically targets the more nucleophilic endocyclic double bond. The addition of a carbene to this C=C bond is a key step in forming the cyclopropane (B1198618) ring. researchgate.net

A common method is gem-dihalogenocyclopropanation, where a dihalocarbene (e.g., :CCl₂ or :CBr₂) is generated in situ and reacts with the alkene. imist.maresearchgate.net For instance, dichlorocyclopropanation can be achieved, and the resulting product can undergo further modifications, such as allylic oxidation using N-bromosuccinimide (NBS). researchgate.netresearchgate.net The reaction exhibits high regioselectivity, with the carbene adding exclusively to the more electron-rich C6=C7 double bond. These cyclopropane-fused derivatives have been synthesized and evaluated for their antimicrobial properties. imist.maresearchgate.net

Table 4: Dihalocyclopropanation of β-Himachalene

| Reagents | Carbene Species | Product Type | Reference |

|---|---|---|---|

| CHBr₃, NaOH | Dibromocarbene (:CBr₂) | gem-Dibromocyclopropane derivative | researchgate.net |

Amination Reactions

The introduction of nitrogen-containing functional groups into the himachalene skeleton opens avenues for synthesizing new molecules with potential pharmacological properties. researchgate.netresearchgate.net Amination reactions can be performed on functionalized himachalene derivatives to create amino compounds.

One reported strategy involves the synthesis of a β-amino-α,β-unsaturated ketone from β-himachalene. researchgate.net This multi-step synthesis starts with an allylic oxidation of a himachalene derivative to yield an α,β-unsaturated ketone. This intermediate is then reacted with sodium azide (B81097) (NaN₃) to introduce the amino precursor, resulting in the formation of the β-amino-α,β-unsaturated ketone. researchgate.net The structures of these amino derivatives have been confirmed using spectroscopic methods and X-ray crystallography. researchgate.net

Table 5: Synthesis of a β-Amino Ketone Derivative

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Allylic Oxidation | e.g., N-bromosuccinimide | α,β-Unsaturated ketone | researchgate.net |

Chemical Reactivity and Derivatization Studies

Oxidation Reactions

Oxidation reactions introduce oxygen-containing functional groups into the himachalene framework, leading to derivatives that are valuable as synthetic intermediates in the pharmaceutical and fragrance industries.

The ozonolysis of β-himachalene results in the cleavage of the double bond. This reaction is a key step in producing ketone derivatives. Specifically, the reaction of β-himachalene with ozone in dichloromethane (B109758) leads to the formation of himachalone, a C15H22O ketone, with a reported yield of 58%. This transformation underscores the utility of ozonolysis for converting the alkene functionality into a carbonyl group, providing a gateway to further chemical modifications.

Ruthenium-catalyzed oxidation offers an efficient method for creating specific oxygenated derivatives. The use of a ruthenium trichloride (B1173362) (RuCl₃) and sodium periodate (B1199274) (NaIO₄) system effectively oxidizes β-himachalene. This process yields trans-himachalol, a stereoisomer of the naturally occurring cis-himachalol, with a high efficiency of 92%.

In a multi-step synthesis, himachalene monohydrochloride can be oxidized using the RuCl₃/NaIO₄ system in a solvent mixture of dichloromethane, acetonitrile (B52724), and water. nih.gov This reaction proceeds at room temperature and yields himachalone monohydrochloride in a 78% yield. nih.gov Furthermore, the reaction of β-himachalene with dichlorocarbene (B158193), followed by ruthenium-catalyzed oxidation under Sharpless conditions, produces 8,8-dichloro-3,3,7-trimethyl-1(3-oxobutyl)bicyclo[5.1.0]octane-2-carboxylic acid. znaturforsch.com

Table 1: Summary of Oxidation Reactions of β-Himachalene

| Oxidation Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂ | Himachalone | 58% | |

| Catalytic Oxidation | RuCl₃/NaIO₄ | trans-Himachalol | 92% | |

| Catalytic Oxidation | RuCl₃/NaIO₄, CH₂Cl₂/CH₃CN/H₂O | Himachalone monohydrochloride | 78% | nih.gov |

Epoxidation Reactions and Site Selectivity

The epoxidation of β-himachalene, particularly with meta-chloroperbenzoic acid (m-CPBA), demonstrates significant site selectivity. The reaction preferentially occurs at the more substituted α-side double bond (C6=C7). researchgate.net Density Functional Theory (DFT) studies have elucidated the reasons for this selectivity, attributing it to a combination of electronic and steric factors.

The theoretical analysis indicates that the approach of m-CPBA to the α-face of the molecule has a lower activation energy (16.3 kcal/mol) compared to the β-face (22.7 kcal/mol), making the formation of the α-monoepoxide both kinetically and thermodynamically favored. researchgate.net This selectivity is consistent with experimental observations and is explained by the higher nucleophilic character of the α-side double bond. researchgate.net The reaction proceeds through a concerted, asynchronous mechanism where m-CPBA acts as an electrophilic oxygen donor.

Table 2: Epoxidation of β-Himachalene with m-CPBA

| Parameter | Details | Reference |

|---|---|---|

| Reagent | meta-Chloroperbenzoic acid (m-CPBA) | |

| Conditions | Dichloromethane, room temperature | |

| Major Product | α-Monoepoxide (Pα) | |

| Theoretical Basis | Higher nucleophilic character at the α-side double bond | |

| Activation Energy (α-side) | 16.3 kcal/mol | |

| Activation Energy (β-side) | 22.7 kcal/mol |

Reactions with Acids (e.g., Hydrochlorination, Dehydrohalogenation)

(S)-beta-himachalene and its isomers react with acids, leading to halogenated intermediates that can be further transformed. Hydrochlorination of a mixture of α-, β-, and γ-himachalenes with gaseous hydrogen chloride (HCl) in anhydrous acetic acid at 0°C yields himachalene dihydrochloride (B599025) with a 58% yield. nih.gov This reaction can cause an inversion of stereochemistry at one of the carbons joining the two rings. nih.gov

Dehydrohalogenation of these chlorinated derivatives is a key step for creating new isomers and functionalized products. For instance, the dehydrohalogenation of 3,7-dichlorohimachalane by refluxing in pyridine (B92270) or filtering through basic alumina (B75360) produces five new isomeric hydrocarbons, all possessing a trans ring junction. arkat-usa.org Similarly, treating himachalone monohydrochloride with sodium ethoxide in ethanol (B145695) induces dehydrohalogenation, yielding a mixture of ketone products. nih.gov This sequence of hydrochlorination followed by dehydrohalogenation is also a documented method to convert cis-himachalene isomers into the trans-himachalene form. arkat-usa.orgrjpbcs.com

Formation of Novel Derivatives (e.g., β-amino-α,β-unsaturated ketone derivatives)

A notable synthetic pathway starting from β-himachalene leads to the formation of novel β-amino-α,β-unsaturated ketone derivatives. biointerfaceresearch.comresearchgate.net This multi-step process demonstrates the utility of β-himachalene as a precursor for complex, polyfunctionalized molecules. biointerfaceresearch.com

The synthesis proceeds in three main steps:

Dichlorocyclopropanation : β-himachalene is treated with dichlorocarbene, generated in situ from chloroform (B151607) and sodium hydroxide (B78521) with a phase-transfer catalyst. The reaction is regio- and stereospecific, adding the dichlorocarbene to the α-side of the C6=C7 double bond to form (1S,3R,8R)-2,2-Dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹,³]dodec-9-ene. biointerfaceresearch.com

Allylic Oxidation : The resulting dichlorocyclopropane derivative undergoes allylic oxidation with N-Bromosuccinimide (NBS) in a tetrahydrofuran/water mixture. This step introduces a ketone functionality, yielding (1S,3R,8R)-2,2-Dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹,³]dodec-9-en-11-one with a 60% yield. biointerfaceresearch.com

Azide (B81097) Addition and Rearrangement : The α,β-unsaturated ketone is then treated with sodium azide (NaN₃) and trifluoroacetic acid (CF₃CO₂H) in dichloromethane. This final step results in the formation of the β-amino-α,β-unsaturated ketone, specifically (1S,3R,8R)-9-amino-2,2-dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹,³]dodec-9-en-11-one, in a 58% yield. biointerfaceresearch.comresearchgate.net

Derivatization for Enhanced Bioactivity

The chemical modification of this compound and its related isomers is a promising strategy for developing new agents with enhanced biological activity. Research has shown that derivatives often exhibit more potent effects than the parent compound.

Hydroxylated derivatives of β-himachalene, which can be produced via microbial biotransformation, have demonstrated enhanced bioactivity. Specifically, hydroxylated forms show promising antifungal potential against the phytopathogen Botrytis cinerea. d-nb.info Furthermore, a derivative known as beta-2-himachalen-6-ol has exhibited anticancer activity against various cell lines.

Aromatization of the himachalene skeleton followed by further functionalization has also yielded bioactive compounds. The synthesis of novel imine derivatives from α-dehydro-ar-himachalene (derived from a mixture of himachalene isomers) resulted in compounds with enhanced antimicrobial activity against several Gram-positive bacteria and fungi when compared to the parent aromatized derivatives. d-nb.infonih.gov Similarly, the synthesis of novel halogenated nitro-arylhimachalene derivatives has been reported, with molecular docking studies suggesting potential therapeutic applications. mdpi.com Other research has pointed to benzocycloheptene (B12447271) derivatives synthesized from himachalenes as having potent anti-HIV-1 activities. researchgate.net

Derivatization for Analytical Applications

The structural modification of this compound and its related isomers is a key strategy for analytical purposes. Derivatization facilitates the characterization of the molecular framework and allows for the creation of novel compounds whose properties can be meticulously studied using various spectroscopic and crystallographic techniques. These studies are fundamental for confirming structures, understanding reactivity, and exploring potential applications.

One significant avenue of derivatization involves the synthesis of halogenated and nitrated derivatives from aryl-himachalene, a sesquiterpene derived from the essential oil of the Atlas cedar. mdpi.com In a two-step process, aryl-himachalene undergoes halogenation followed by nitration to yield novel compounds such as 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo biointerfaceresearch.comannulene and 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo biointerfaceresearch.comannulene. mdpi.com The precise structures of these derivatives were elucidated and confirmed through comprehensive analytical methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrometry, as well as X-ray structural analysis. mdpi.com The synthesis of aryl-himachalene itself from himachalene mixtures can be achieved through methods like bromination with Br₂/CH₂Cl₂ or aromatization using iodine in DMSO, with the products being characterized by NMR and mass spectrometry. researchgate.net

Another well-documented derivatization pathway begins with β-himachalene to produce β-amino-α,β-unsaturated ketones. biointerfaceresearch.com This multi-step synthesis involves:

Cyclopropanation : Reaction of β-himachalene with dichlorocarbene, generated from chloroform and sodium hydroxide, to form a 2,2-dichlorocyclopropane derivative.

Allylic Oxidation : The resulting dichlorocyclopropane is then oxidized using N-Bromosuccinimide (NBS) to yield an enone.

Azide Addition : The enone is treated with sodium azide (NaN₃) and trifluoroacetic acid to produce the final β-amino-α,β-unsaturated ketone. biointerfaceresearch.com

The structural confirmation of this complex derivative relies heavily on advanced analytical techniques, including 1D NMR (¹H and ¹³C), 2D NMR (HSQC, NOESY), Fourier-transform infrared spectroscopy (FT-IR), and single-crystal X-ray crystallography. biointerfaceresearch.com

Furthermore, other oxidative derivatizations of himachalene isomers have been developed for analytical characterization. For instance, the oxidation of α-dehydro-ar-himachalene, a related benzocycloheptene, using sodium periodate (NaIO₄) and osmium tetroxide (OsO₄) produces a benzocycloheptenone derivative. nih.gov This ketone serves as a crucial intermediate for synthesizing other derivatives, such as imines. The structures of these synthesized compounds were rigorously established using a combination of IR, NMR, and mass spectrometry. nih.gov Epoxidation of β-himachalene with meta-chloroperbenzoic acid (m-CPBA) is another derivatization route, yielding a monoepoxide intermediate that can be further studied.

These derivatization reactions are indispensable for analytical chemistry as they provide a means to create stable, often crystalline, products from the parent himachalene structure. The detailed spectroscopic and crystallographic data obtained from these derivatives provide unequivocal proof of their molecular architecture, which in turn helps to understand the chemistry of the original this compound molecule.

Interactive Data Table: Derivatization of Himachalenes for Analytical Characterization

| Starting Material | Reagents | Derivative Formed | Analytical Techniques | Reference |

| Arylhimachalene | 1. HBr, H₂O₂2. HNO₃, H₂SO₄ | 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo biointerfaceresearch.comannulene | ¹H NMR, ¹³C NMR, X-ray Crystallography | mdpi.com |

| Arylhimachalene | 1. N-Chlorosuccinimide (NCS)2. HNO₃, H₂SO₄ | 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo biointerfaceresearch.comannulene | ¹H NMR, ¹³C NMR, X-ray Crystallography | mdpi.com |

| β-Himachalene | 1. Chloroform, NaOH2. N-Bromosuccinimide (NBS)3. Sodium Azide (NaN₃), CF₃CO₂H | β-amino-α,β-unsaturated ketone derivative | ¹H NMR, ¹³C NMR, FT-IR, X-ray Crystallography | biointerfaceresearch.com |

| α-Dehydro-ar-himachalene | Sodium Periodate (NaIO₄), Osmium Tetroxide (OsO₄) | Benzocycloheptenone derivative | IR, NMR, Mass Spectrometry | nih.gov |

| Himachalene Mixture | Iodine, DMSO | Dehydro-7,8-aryl-himachalene | MS, NMR | researchgate.net |

| β-Himachalene | meta-chloroperbenzoic acid (m-CPBA) | β-Himachalene monoepoxide | - |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (S)-beta-himachalene from complex mixtures, such as essential oils, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS is highly effective for identifying this compound in essential oils from sources like the Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara), where it can be a major constituent. The retention index and the mass spectrum of this compound are compared with those of a known standard or with data from spectral libraries for positive identification. beilstein-journals.orgnih.gov The technique also allows for the quantification of this compound and the identification of any impurities, thus providing a comprehensive purity profile. beilstein-journals.org For instance, analysis of volatiles from feeding male Phyllotreta striolata identified beta-himachalene (B73213) as one of the emitted compounds. researchgate.net

Table 1: GC-MS Data for beta-Himachalene

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | nih.gov |

| Molecular Weight | 204.35 g/mol | nih.gov |

| Major Mass Peaks (m/z) | 204, 119, 117, 121, 134 | nih.gov |

Note: This table presents typical data obtained from GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a chiral molecule like this compound, HPLC equipped with a chiral stationary phase (CSP) is essential for determining its enantiomeric purity. csfarmacie.cz CSPs are designed to have different affinities for the two enantiomers of a chiral compound, allowing for their separation. csfarmacie.czsigmaaldrich.com

The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantiomeric separation. csfarmacie.czfarmaciajournal.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. farmaciajournal.commdpi.com By comparing the retention time of the sample with that of a known standard of this compound, its presence and enantiomeric excess can be determined. This is particularly important in synthetic chemistry to ensure that the desired enantiomer is produced with high selectivity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. imist.ma For this compound, TLC can be used to monitor the progress of its extraction and purification, and to get a preliminary assessment of its purity by comparing its Rf (retention factor) value with that of a standard. imist.ma

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility. innovareacademics.ineaspublisher.com HPTLC fingerprinting can be used to create a characteristic profile of an essential oil containing this compound. innovareacademics.inresearchgate.net This involves spotting the sample on an HPTLC plate, developing it with a suitable mobile phase, and visualizing the separated components under UV light or after derivatization with a spray reagent. innovareacademics.ineaspublisher.com The resulting chromatogram, with its distinct bands corresponding to different compounds, serves as a fingerprint for quality control purposes. innovareacademics.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. beilstein-journals.org For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its carbon skeleton and the connectivity of its atoms. iucr.orgbiointerfaceresearch.com

¹H NMR provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR provides information about the different types of carbon atoms in the molecule. beilstein-journals.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete structural assignment of this compound by revealing the correlations between different protons and carbons in the molecule. biointerfaceresearch.comresearchgate.net Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons, which is crucial for determining the relative stereochemistry of the molecule. biointerfaceresearch.comresearchgate.net Isotopic labeling studies in conjunction with NMR have also been used to investigate the stereochemical course of its biosynthesis. beilstein-journals.org

Table 2: Representative NMR Data for beta-Himachalene

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 0.88 (s, 3H), 1.02 (s, 3H), 1.08 (s, 3H), 1.25 (s, 3H), 1.30-2.40 (m, 11H), 5.22 (m, 1H) |

| ¹³C NMR | 15.84, 19.92, 21.23, 21.66, 24.74, 29.69, 33.45, 35.03, 38.02, 38.18, 38.81, 45.29, 78.02, 128.34, 135.12 |

Note: This data is illustrative and was reported for a derivative of beta-himachalene. imist.ma Actual chemical shifts can vary depending on the solvent and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. biointerfaceresearch.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal can be challenging. However, derivatization of the molecule to a crystalline solid allows for X-ray crystallographic analysis. iucr.orgznaturforsch.com The analysis of the diffraction data provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of the absolute configuration of all chiral centers in the molecule. iucr.orgznaturforsch.com The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the absolute stereochemistry. iucr.org For instance, the absolute configuration of derivatives of beta-himachalene has been determined using this method. iucr.orgbiointerfaceresearch.comznaturforsch.com

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govsemanticscholar.org The resulting VCD spectrum provides information about the stereochemistry of the molecule in solution.

The experimental VCD spectrum of this compound can be compared with the theoretically calculated spectrum, typically obtained using density functional theory (DFT), to determine its absolute configuration. researchgate.net This technique is particularly useful when X-ray crystallography is not feasible. VCD has been successfully applied to determine the absolute configuration of other chiral terpenes and natural products. researchgate.net The analysis of VCD spectra can provide detailed structural information, making it a valuable tool in the study of chiral molecules like this compound. nih.govsemanticscholar.org

Polarimetry for Optical Activity

Polarimetry is an essential analytical technique for the characterization of chiral molecules such as this compound. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The ability to rotate this light is known as optical activity, a defining characteristic of enantiomers.

This compound is the levorotatory enantiomer of β-himachalene, meaning it rotates the plane of polarized light in a counter-clockwise direction. This is often denoted by a negative sign (-) in its name, as in (-)-β-himachalene. Its mirror image, (R)-beta-himachalene, is dextrorotatory, rotating light in a clockwise direction, and is designated with a positive sign (+). proquest.com The specific rotation, [α], is a fundamental physical property of a chiral substance and is dependent on the temperature, the wavelength of the light used (commonly the sodium D-line, 589 nm), and the solvent in which the sample is dissolved.

Detailed research findings on the specific optical rotation values for himachalene derivatives highlight the critical influence of the solvent on the measurement. For instance, the related compound (R)-ar-himachalene exhibits a dramatic solvent-dependent chiroptical behavior. It is dextrorotatory in hexane (B92381) but levorotatory in chloroform (B151607). researchgate.net This phenomenon underscores the importance of specifying experimental conditions when reporting optical rotation data. While this compound is known to be the levorotatory enantiomer, specific quantitative values for its optical rotation are not consistently reported across scientific literature. However, the optical properties of its enantiomer and related structures confirm its chiral nature. researchgate.netresearchgate.net

The determination of optical activity is crucial for confirming the stereochemical purity of a sample of this compound, particularly in synthetic preparations where achieving high enantiomeric excess is a primary goal.

Table 1: Optical Rotation Data for Himachalene Derivatives

| Compound | Specific Rotation ([α]) | Temperature (°C) | Solvent |

| (R)-ar-himachalene | +3.8° | 23 | Hexane |

| (R)-ar-himachalene | -2.4° | 23 | Chloroform |

This table illustrates the solvent dependency of specific rotation for a related himachalene derivative. researchgate.net

Mechanistic Studies of Biological Activities in Vitro and in Vivo Non Human Models

Anticancer Mechanisms

The potential of (S)-beta-himachalene and its derivatives as anticancer agents has been a subject of scientific investigation. ontosight.ai Research has primarily focused on the ability of these compounds to induce programmed cell death in cancer cells and inhibit tumor growth in animal studies.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key anticancer mechanism of himachalene derivatives involves the induction of apoptosis. bohrium.com Studies on the hydroxylated derivative, β-2-himachalen-6-ol, have provided significant mechanistic insights. Treatment of SW1116 colon cancer cells and HaCaT-ras II-4 epidermal squamous carcinoma cells with β-2-himachalen-6-ol led to an accumulation of cells in the sub-G1 apoptotic phase, indicating cell death. surrey.ac.uk

This apoptotic induction is regulated by the modulation of key signaling proteins. nih.gov Western blot analysis revealed that treatment with β-2-himachalen-6-ol resulted in a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the levels of pro-apoptotic proteins such as p53, Bax, and p21. surrey.ac.ukresearchgate.netnih.gov Furthermore, the treatment led to an increase in cleaved Caspase-3 and PARP, which are critical executioners of the apoptotic pathway. surrey.ac.uknih.gov The compound appears to trigger apoptosis by inhibiting the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer. surrey.ac.ukresearchgate.netnih.gov In human neuroblastoma SK-N-SH cells, beta-himachalene (B73213) was found to induce apoptosis through the PKC pathway. inforang.com

The anticancer effects of hydroxylated himachalene derivatives have been validated in non-human in vivo models. The derivative β-2-himachalen-6-ol, isolated from wild carrot, has demonstrated significant anti-tumor activity in various mouse models. researchgate.netnih.gov In a chemically induced skin carcinogenesis model (DMBA/TPA), treatment with β-2-himachalen-6-ol resulted in a significant decrease in papilloma yield and volume. researchgate.netsurrey.ac.uk Similarly, in a 1,2-dimethylhydrazine (B38074) (DMH)-induced colon carcinogenesis model, the compound effectively reduced cancer incidence and tumor size. surrey.ac.uknih.gov Studies involving 4T1 breast metastatic murine models of cancer also confirmed its effectiveness in inhibiting tumor growth. surrey.ac.uk These findings highlight the potential of hydroxylated derivatives of this compound in controlling tumor proliferation in vivo. researchgate.netnih.govsurrey.ac.uk

Table 1: In Vivo Anticancer Effects of β-2-himachalen-6-ol

| Animal Model | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|

| Mouse Model of Skin Cancer | DMBA/TPA | Significant decrease in papilloma yield and volume. | researchgate.netsurrey.ac.uk |

| Mouse Model of Colon Cancer | DMH | Significant decrease in tumor incidence and size. | surrey.ac.uknih.gov |

| 4T1 Breast Metastatic Murine Model | 4T1 Cells | Effective in reducing tumor growth. | surrey.ac.uk |

A critical aspect of any potential anticancer agent is its selectivity towards cancer cells over normal, healthy cells. Research indicates that beta-himachalene and its derivatives exhibit such specificity. inforang.com The hydroxylated derivative, β-2-himachalen-6-ol, displayed potent cytotoxic activity against a variety of cancer cell lines, including those from the colon (Caco-2, HT-29, SW1116), skin (HaCaT-ras II-4), and breast (4T1). surrey.ac.uk Notably, at the concentrations where it was effective against cancer cells, it showed no significant cytotoxic effect on the normal colon cell line CCD-33Co. surrey.ac.uk This suggests a selective mechanism of action, a highly desirable trait for cancer therapeutics. mdpi.com The compound has demonstrated varying levels of potency across different cancer types, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 8 to 14.5 µg/mL for several cancer cell lines. surrey.ac.uk

Table 2: Cytotoxicity of β-2-himachalen-6-ol Against Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| SW1116 | Colon Cancer | 14.5 (48h) | nih.gov |

| HaCaT-ras II-4 | Epidermal Squamous Carcinoma | 8 | researchgate.net |

| Various Cancer Cell Lines | Colon, Breast, Brain, Skin | 8 - 14.5 | surrey.ac.uk |

| CCD-33Co | Normal Colon | No significant cytotoxicity at tested concentrations | surrey.ac.uk |

Antimicrobial Mechanisms

This compound and related compounds found in essential oils have demonstrated notable antimicrobial properties. researchgate.netresearchgate.net The mechanisms are believed to involve direct interaction with microbial structures, leading to growth inhibition and cell death.

The primary mechanism of antimicrobial action for many lipophilic compounds like sesquiterpenes is the disruption of the microbial cell membrane. nih.govsemanticscholar.org While direct studies on this compound are limited, the principle is that these molecules intercalate into the lipid bilayer of the cell membrane. researchgate.net This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. basicmedicalkey.com The loss of selective permeability causes leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. nih.govresearchgate.net Research on a hydroxylated derivative, a beta-himachalene 6,7-diol, showed it had superior antifungal activity compared to non-hydroxylated versions, suggesting that hydroxylation enhances the ability to disrupt the fungal membrane. This mechanism is common for various antimicrobial agents that target the unique ergosterol (B1671047) component of fungal membranes or the phospholipid structure of bacterial membranes. scielo.brebsco.commdpi.com

Himachalenes and their derivatives have shown inhibitory activity against a range of pathogenic microbes. researchgate.net Studies evaluating derivatives of α-dehydro-ar-himachalene reported significant activity against Gram-positive bacteria, including Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 46.8 to 750 µg/ml. d-nb.info The same study found high antifungal activity against mycotoxigenic fungi like Aspergillus parasiticus, A. ochraceous, and A. sydowii, with MIC values between 23.4 and 187.5 µg/mL. researchgate.netd-nb.inforesearchgate.net Cedarwood essential oil, which contains beta-himachalene, has also demonstrated broad-spectrum antimicrobial effects against both bacteria and fungi, with observed inhibition zones ranging from 7.33 to 21.36 mm for bacteria and 5.44 to 13.67 mm for yeasts and fungi. nih.gov

Table 3: Antimicrobial Activity of Himachalene Derivatives and Cedar Essential Oil

| Compound/Source | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aryl Himachalene Derivatives | Bacillus subtilis | MIC | 375 µg/ml | d-nb.info |

| Aryl Himachalene Derivatives | Micrococcus luteus | MIC | 625 µg/ml | d-nb.info |

| Aryl Himachalene Derivatives | Aspergillus parasiticus | MIC | 23.4 - 187.5 µg/ml | researchgate.netd-nb.info |

| Aryl Himachalene Derivatives | Aspergillus ochraceous | MIC | 23.4 - 187.5 µg/ml | researchgate.netd-nb.info |

| Cedar Essential Oil | Micrococcus luteus | Inhibition Zone | 21.36 mm | nih.gov |

| Cedar Essential Oil | Candida krusei | Inhibition Zone | 13.67 mm | nih.gov |

| Cedar Essential Oil | Micrococcus luteus | MIC | 7.46 µL/mL | nih.gov |

Enhanced Activity of Hydroxylated Derivatives

Research has demonstrated that the introduction of hydroxyl groups to the this compound scaffold can significantly enhance its biological activity. This is particularly evident in its antifungal properties. For instance, the 6,7-diol derivative of beta-himachalene exhibited a remarkable 91% inhibition of the phytopathogen Botrytis cinerea after six days, a significantly higher activity compared to its non-hydroxylated counterparts. researchgate.net This suggests that hydroxylation plays a crucial role in the molecule's ability to disrupt fungal membrane integrity. Similarly, other hydroxylated derivatives have shown promising antifungal potential against this same phytopathogen. nih.govd-nb.info The conversion of gamma-himachalene to its hydroxylated derivatives through oxidation has also been noted to boost its biological activity. smolecule.com

One notable hydroxylated derivative, beta-2-himachalen-6-ol , isolated from carrot oil, has demonstrated significant anti-cancer activity against various cancer cell lines, including those of the skin, colon, breast, and brain. smolecule.com In vivo studies using a mouse model of skin cancer further corroborated these findings, showing a reduction in tumor growth.

Anti-inflammatory Mechanisms

This compound and its derivatives have been investigated for their anti-inflammatory effects, which are attributed to their ability to modulate key inflammatory pathways. researchgate.netsmolecule.com

Inhibition of Pro-inflammatory Cytokines and Mediators